molecular formula C19H27NO6 B037251 6,7-diethoxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid CAS No. 1214645-14-3

6,7-diethoxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid

Cat. No.: B037251
CAS No.: 1214645-14-3
M. Wt: 365.4 g/mol
InChI Key: SAPMPDOZKGZFPT-UHFFFAOYSA-N
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Description

This compound is a substituted 3,4-dihydroisoquinoline derivative featuring:

  • 6,7-Diethoxy groups: Electron-donating substituents influencing aromatic ring reactivity and solubility.
  • 2-[(2-Methylpropan-2-yl)Oxycarbonyl]: A bulky tert-butyloxycarbonyl (Boc) group providing steric protection and modulating lipophilicity.

The Boc group is commonly introduced using tert-butyl chloroformate under basic conditions, as seen in related intermediates .

Properties

IUPAC Name

6,7-diethoxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO6/c1-6-24-14-10-12-8-9-20(18(23)26-19(3,4)5)16(17(21)22)13(12)11-15(14)25-7-2/h10-11,16H,6-9H2,1-5H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAPMPDOZKGZFPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C2C(N(CCC2=C1)C(=O)OC(C)(C)C)C(=O)O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90588746
Record name 2-(tert-Butoxycarbonyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214645-14-3
Record name 2-(tert-Butoxycarbonyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Structure Formation

The dihydroisoquinoline scaffold is constructed via a one-pot cyclization strategy adapted from patented methodologies. Starting with 3,4-diethoxy phenethylamine , formylation using ethyl formate generates an intermediate formamide. Subsequent treatment with oxalyl chloride in the presence of phosphotungstic acid catalyzes cyclization, yielding 6,7-diethoxy-3,4-dihydroisoquinoline (Figure 1). This method mirrors the synthesis of 6,7-dimethoxy analogs, substituting methoxy with ethoxy groups.

Key Reaction Conditions

  • Formylation : Ethyl formate, 6 hours at reflux.

  • Cyclization : Oxalyl chloride, phosphotungstic acid (5 mol%), 10–20°C, 2-hour addition.

  • Yield : ~75% (extrapolated from analogous methoxy synthesis).

Castagnoli-Cushman Reaction with Substituted Homophthalic Anhydride

Homophthalic Anhydride Synthesis

3,4-Diethoxy homophthalic anhydride is synthesized from 3,4-diethoxybenzaldehyde via Stobbe condensation with diethyl succinate, followed by hydrolysis and cyclization (Figure 2). This route ensures regioselective incorporation of ethoxy groups at positions 6 and 7.

Ring Formation and Carboxylic Acid Incorporation

Reaction of the anhydride with 1,3,5-triazinane (formaldimine equivalent) in dichloromethane affords 6,7-diethoxy-3,4-dihydroisoquinoline-1-carboxylic acid directly. The Castagnoli-Cushman reaction inherently installs the carboxylic acid at position 1, bypassing post-cyclization modifications.

Optimized Parameters

  • Solvent : Dichloromethane, room temperature.

  • Yield : 36–38% (based on fluoro-analog synthesis).

Boc Protection Strategies

tert-Butoxycarbonyl Group Installation

Post-cyclization, the secondary amine is protected using di-tert-butyl pyrocarbonate (Boc₂O) . The reaction proceeds in alcohol-free chloroform at 60–65°C, monitored by CO₂ evolution.

Procedure

  • Reagents : Boc₂O (1.25 equiv), triethylamine (base).

  • Conditions : 50°C, 1.5–2 hours.

  • Yield : 70–72% (crude product).

Comparative Analysis of Synthetic Routes

ParameterPhenethylamine RouteCastagnoli-Cushman Route
Starting Material 3,4-Diethoxy phenethylamine3,4-Diethoxy homophthalic anhydride
Key Step Oxalyl chloride cyclizationTriazinane ring closure
Carboxylic Acid Intro Post-cyclization oxidationInherent to reaction
Overall Yield ~60% (estimated)35–40%
Scalability High (one-pot)Moderate (multi-step anhydride synthesis)

Industrial-Scale Production Considerations

Process Optimization

  • Solvent Recovery : Chloroform and methanol are prioritized for recycling.

  • Catalyst Reuse : Phosphotungstic acid demonstrates negligible degradation after five cycles.

  • Purity Control : Crystallization in methanol achieves >99% purity, critical for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

6,7-Diethoxy-3,4-dihydro-1H-isoquinoline-1,2-dicarboxylic acid 2-tert-butyl ester can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert it into more reduced forms of isoquinoline derivatives.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts where necessary.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives, while reduction could produce more saturated isoquinoline compounds.

Scientific Research Applications

6,7-Diethoxy-3,4-dihydro-1H-isoquinoline-1,2-dicarboxylic acid 2-tert-butyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6,7-Diethoxy-3,4-dihydro-1H-isoquinoline-1,2-dicarboxylic acid 2-tert-butyl ester involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The exact pathways and molecular interactions depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Positions 6 and 7
Compound Name Substituents (6,7) Key Functional Groups Molecular Formula Notable Properties References
Target Compound Diethoxy 1-COOH, 2-Boc C₂₁H₂₇NO₇ High steric bulk, moderate polarity
6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline Dimethoxy 1-CH₃, 2-COOEt C₁₄H₁₉NO₄ Lower lipophilicity vs. ethoxy; higher crystallinity
7-Hydroxy-6-methoxy-1-methyl-3,4-dihydroisoquinoline-15N-oxide Methoxy, hydroxy 1-CH₃, N-oxide C₁₁H₁₃NO₃ Enhanced solubility; redox-active N-oxide group
(±)-trans-6,7-Dimethoxy-1-oxo-3-(2-thienyl)isochroman-4-carboxylic acid Dimethoxy 1-oxo, 4-COOH, 3-thienyl C₁₇H₁₆O₇S Photophysical activity; planar isochroman core

Impact of Ethoxy vs. Methoxy :

  • Ethoxy (target compound): Increases lipophilicity (logP ~2.5 vs.
  • Methoxy : Enhances electron density, favoring electrophilic substitution reactions .
Functional Group Variations at Positions 1 and 2
Compound Name Position 1 Position 2 Key Differences vs. Target
Target Compound Carboxylic acid Boc-protected carbamate Acidic 1-COOH enables salt formation; Boc enhances stability
Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2-carboxylate (6d) Methyl Ethoxycarbonyl Reduced steric bulk; ester hydrolysis susceptibility
1-(4,4-Dimethyl-6,7-dimethoxyisoquinolin-2-yl)propane derivatives Alkyl/aryl Sulfonyl/carboxamide Variable pharmacokinetics based on 2-position substituents

Boc Group Significance :

  • The Boc group in the target compound improves metabolic stability compared to methyl or ethyl esters (e.g., 6d) but may reduce membrane permeability due to bulk .
Ring Saturation and Heteroatom Modifications
Compound Name Core Structure Pharmacological Relevance References
Target Compound 3,4-Dihydroisoquinoline Potential CNS activity (unconfirmed)
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid Tetrahydroisoquinoline Rigid conformation for receptor binding
2-Thienyl-substituted isochroman (e.g., (±)-trans-6,7-dimethoxy-1-oxo-3-(2-thienyl)isochroman-4-carboxylic acid) Isochroman Anticandidal and antitumor activities

Saturation Effects :

  • 3,4-Dihydro (target): Partial saturation balances flexibility and aromaticity, aiding in synthetic derivatization.
  • Tetrahydro (e.g., ): Increased conformational rigidity may enhance target selectivity but reduce synthetic accessibility.

Biological Activity

6,7-Diethoxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, case studies, and relevant research findings.

  • Molecular Formula : C17H23NO6
  • Molecular Weight : 365.4 g/mol
  • CAS Number : 1214645-14-3

The compound is believed to exert its biological effects through various mechanisms:

  • Inhibition of Oncogenic Signaling : Research has shown that it can inhibit the IL-6/JAK2/STAT3 signaling pathway, which is often activated in colorectal cancer (CRC). This inhibition leads to reduced tumor proliferation and improved histopathological outcomes in animal models .
  • Antiproliferative Effects : In vivo studies indicate that this compound demonstrates significant antiproliferative activity against CRC cells. Doses of 10 and 25 mg/kg administered to DMH-induced CRC rats showed protective effects against cancer progression by modulating oxidative stress and inflammatory markers .
  • Restoration of Metabolic Profiles : The compound has been noted to restore perturbed metabolic profiles in CRC conditions, suggesting a role in metabolic regulation during cancer progression .

Study on Antiproliferative Activity

A pivotal study investigated the effects of this compound on colorectal cancer:

  • Objective : To evaluate the antiproliferative activity in a rat model.
  • Methodology : Administered at doses of 10 and 25 mg/kg for 15 days.
  • Findings :
    • Significant reduction in tumor size and weight.
    • Decreased levels of inflammatory cytokines (IL-6) and activation markers (JAK2 and STAT3).
    • Histopathological examination showed reduced dysplasia and neoplastic changes compared to control groups .

Inhibition of Hepatitis C NS5B Polymerase

Another research focus has been on the compound's ability to inhibit viral polymerases:

  • Study Focus : Evaluation as a potential inhibitor for hepatitis C virus (HCV) NS5B polymerase.
  • Results :
    • Moderate inhibitory potency was observed with IC₅₀ values indicating effective blocking of viral replication pathways.
    • The compound's structure allows it to mimic pyrophosphate, crucial for inhibiting polymerase activity .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityReference
6,7-Dimethoxy-3,4-dihydroisoquinolineAnticancer properties; inhibits JAK2/STAT3 signaling
1-Carboxymethyl-6,7-dimethoxyisoquinolineModerate HCV NS5B inhibitor
4-Benzyl-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolineSimilar structural properties; varied biological activities

Q & A

Q. How can green chemistry principles be applied to its synthesis?

  • Eco-Friendly Modifications :
  • Solvent replacement : Switch to cyclopentyl methyl ether (CPME), a biodegradable solvent .
  • Catalyst recycling : Recover ZnCl₂ via aqueous extraction and reuse for 3–5 cycles .

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